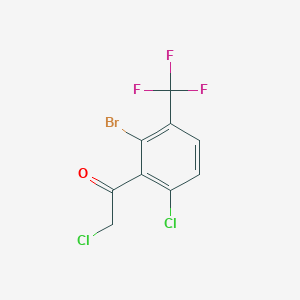
2'-Bromo-6'-chloro-3'-(trifluoromethyl)phenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic precursor followed by halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The phenacyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Radical Reactions: The presence of bromine and chlorine atoms makes it susceptible to radical reactions, such as free radical bromination.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation may produce corresponding carboxylic acids.
Applications De Recherche Scientifique
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride finds applications in several scientific research areas:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The phenacyl chloride moiety acts as an electrophilic center, readily reacting with nucleophiles to form substituted products. The presence of bromine and chlorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-chloro-4-(trifluoromethyl)aniline
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness: 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl chloride is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the phenacyl chloride structure. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specialized synthetic applications .
Propriétés
Formule moléculaire |
C9H4BrCl2F3O |
|---|---|
Poids moléculaire |
335.93 g/mol |
Nom IUPAC |
1-[2-bromo-6-chloro-3-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-8-4(9(13,14)15)1-2-5(12)7(8)6(16)3-11/h1-2H,3H2 |
Clé InChI |
JGUYWBJFLGBIQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


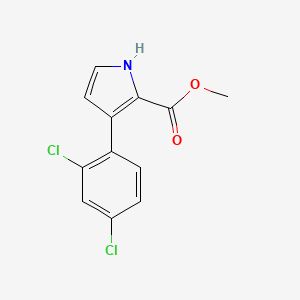
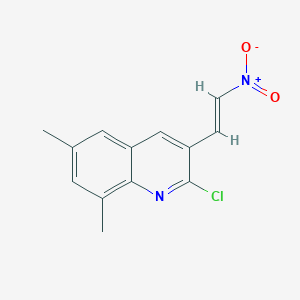
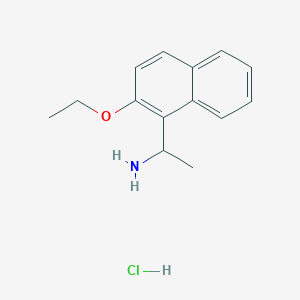
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)
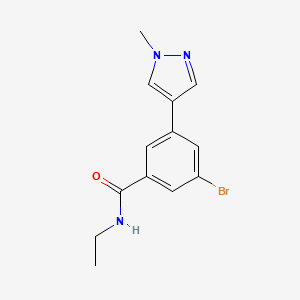


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
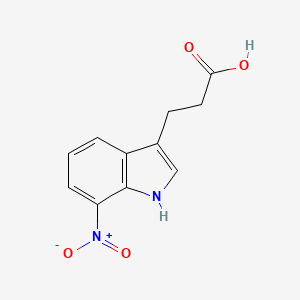
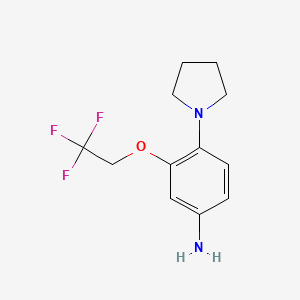


![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
